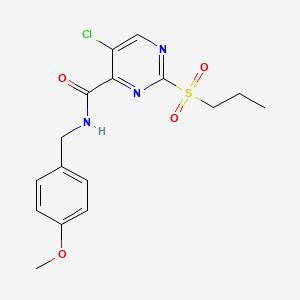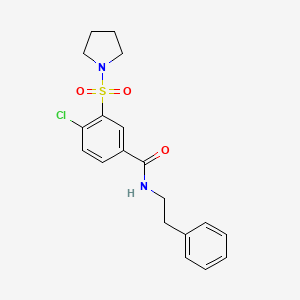![molecular formula C18H19Cl2N3O3S B4237868 1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4237868.png)
1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide
Übersicht
Beschreibung
1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide, also known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. It has been widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes.
Wirkmechanismus
1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide acts as a competitive antagonist of adenosine A1 receptors, which are G protein-coupled receptors that are widely distributed in the body. Adenosine A1 receptors are involved in various physiological processes, such as regulation of heart rate, blood pressure, and neurotransmitter release. By blocking adenosine A1 receptors, 1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide can modulate these processes and provide insights into their underlying mechanisms.
Biochemical and Physiological Effects:
1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects, including inhibition of adenosine-induced vasodilation, reduction of cardiac contractility, and modulation of neurotransmitter release. These effects are consistent with the role of adenosine A1 receptors in these processes and provide evidence for their involvement in various physiological and pathological conditions.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for adenosine A1 receptors, which allows for precise modulation of their activity. However, it also has some limitations, such as its low solubility in aqueous solutions and its potential off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of 1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide in scientific research, including the investigation of its role in other physiological and pathological processes, such as inflammation, immune response, and metabolism. Additionally, the development of more potent and selective adenosine A1 receptor antagonists may provide new insights into the pharmacology of this receptor and its involvement in various diseases.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide has been extensively used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes, such as cardiovascular diseases, neurodegenerative disorders, and cancer. It has also been used to study the pharmacology of adenosine A1 receptors and their interactions with other receptors and signaling pathways.
Eigenschaften
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O3S/c19-15-3-4-16(20)17(10-15)27(25,26)23-9-1-2-14(12-23)18(24)22-11-13-5-7-21-8-6-13/h3-8,10,14H,1-2,9,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXJMPWAFLDRHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide](/img/structure/B4237787.png)
![6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4237788.png)
![5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4237793.png)
![N-{2-[(2-phenylacetyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B4237806.png)
![2-({3-[(4-methylphenyl)thio]propanoyl}amino)-N-(3-pyridinylmethyl)benzamide](/img/structure/B4237811.png)

![1-(3-bromophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4237817.png)
![4-bromo-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide](/img/structure/B4237818.png)

![2-(4,6-dimethyl-2-pyrimidinyl)-5-{[(4-methylphenyl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4237830.png)
![N-(5-{[(2-fluorophenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4237831.png)
![4-({[(diethylamino)carbonyl]amino}methyl)benzenesulfonamide](/img/structure/B4237833.png)
![N-cyclohexyl-2-methyl-5-[(methylamino)sulfonyl]benzamide](/img/structure/B4237834.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B4237850.png)